molecular formula C14H12N4 B13878687 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline CAS No. 1232432-29-9

4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline

Cat. No.: B13878687
CAS No.: 1232432-29-9
M. Wt: 236.27 g/mol
InChI Key: AYTGQSMEAHRXBK-UHFFFAOYSA-N
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Description

4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

    Preparation of Azide: The starting material, aniline, is converted to its azide derivative using sodium azide in the presence of a suitable solvent.

    Cycloaddition Reaction: The azide derivative is then reacted with phenylacetylene in the presence of a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) to form the triazole ring.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted triazole derivatives with different functional groups.

Scientific Research Applications

4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.

    Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation. The triazole ring and the phenyl group play a crucial role in binding to the active site of the target enzyme, leading to its inactivation and subsequent induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: This compound is structurally similar but contains a phenol group instead of an aniline group.

    4-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline: This compound has a benzyl group instead of a phenyl group.

Uniqueness: 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)aniline is unique due to its specific structural features, including the presence of both the triazole ring and the aniline group. These features contribute to its diverse range of applications and its potential as a therapeutic agent.

Properties

CAS No.

1232432-29-9

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

4-(1-phenyltriazol-4-yl)aniline

InChI

InChI=1S/C14H12N4/c15-12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H,15H2

InChI Key

AYTGQSMEAHRXBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)N

Origin of Product

United States

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